
パリフォスファミド
概要
説明
パリフォスファミドは、新規なDNAアルキル化剤であり、イフォスファミドの活性代謝物です。 これは、主に軟部組織肉腫、精巣癌、リンパ腫などのさまざまな癌の治療における潜在的な用途について調査されています 。 パリフォスファミドは、DNA鎖を架橋する能力で知られており、それによりDNA複製と転写を阻害し、細胞死につながります .
科学的研究の応用
Soft Tissue Sarcoma (STS)
Palifosfamide has been extensively studied in combination with doxorubicin for the treatment of metastatic soft tissue sarcoma. The PICASSO III trial , a Phase III randomized study, compared the efficacy of doxorubicin plus palifosfamide against doxorubicin plus placebo. The trial involved 447 patients and aimed to determine progression-free survival (PFS) and overall survival (OS) as primary endpoints.
- Results :
- Median PFS was 6.0 months for the palifosfamide group and 5.2 months for the placebo group, with a hazard ratio (HR) of 0.86, indicating no significant difference .
- Median OS was 15.9 months for the palifosfamide cohort compared to 16.9 months for placebo, also showing no significant improvement (HR = 1.05) .
- Despite not meeting its primary endpoint, the study noted a higher clinical benefit rate (51.8% vs. 41.2%) in patients receiving palifosfamide .
Table 1: PICASSO III Trial Results
Endpoint | Palifosfamide + Doxorubicin | Doxorubicin + Placebo | Hazard Ratio (HR) |
---|---|---|---|
Median PFS | 6.0 months | 5.2 months | 0.86 |
Median OS | 15.9 months | 16.9 months | 1.05 |
Clinical Benefit Rate | 51.8% | 41.2% | - |
Small Cell Lung Cancer (SCLC)
Recent studies have also explored palifosfamide's effectiveness in small cell lung cancer when combined with etoposide and carboplatin in a Phase Ib trial.
- Findings :
Safety Profile
The safety profile of palifosfamide has been a significant consideration in its application:
- In the PICASSO III trial, adverse events were more frequent in the palifosfamide group, with grade 3-4 adverse events occurring in 63.6% of patients compared to 50.9% in the placebo group .
- Common adverse effects included neutropenia and febrile neutropenia, which necessitate careful patient monitoring during treatment .
Case Studies and Insights
Several case studies have documented individual patient responses to palifosfamide:
- A case involving a patient with refractory STS showed a notable partial response to palifosfamide combined with doxorubicin after failing multiple lines of therapy.
- Another report highlighted improved quality of life metrics post-treatment with palifosfamide, despite limited survival benefits observed in larger trials.
作用機序
パリフォスファミドは、DNAをアルキル化することによりその効果を発揮し、DNA鎖の架橋につながります。 この架橋はDNA複製と転写を阻害し、最終的に細胞死をもたらします 。 パリフォスファミドの主要な分子標的は、DNA内の核酸です .
生化学分析
Biochemical Properties
Palifosfamide is a novel DNA alkylator and the active metabolite of ifosfamide, with antitumor activity . After metabolic activation, palifosfamide alkylates or binds with many intracellular molecular structures, including nucleic acids . The cytotoxic action is primarily due to cross-linking of strands of DNA and RNA, as well as inhibition of protein synthesis .
Cellular Effects
Palifosfamide has broad activity in a panel of sarcoma cell lines . It inhibits tumor growth in osteosarcoma and rhabdomyosarcoma xenografts . The cytotoxic effect of palifosfamide against these sarcoma cell lines is thought to be due to its alkylating effect, causing irreversible DNA crosslinking and cell death .
Molecular Mechanism
The mechanism of action of palifosfamide involves metabolic activation, where it alkylates or binds with many intracellular molecular structures, including nucleic acids . The cytotoxic action is primarily due to cross-linking of strands of DNA and RNA, as well as inhibition of protein synthesis .
Temporal Effects in Laboratory Settings
Stabilized palifosfamide administered to mice suppresses MX-1 tumor growth by greater than 80% with 17% complete antitumor responses . Oral bioavailability in rats is 48-73% of parenteral administration, and antitumor activity in mice is equivalent by both routes .
Dosage Effects in Animal Models
The maximum tolerated dose (MTD) of palifosfamide lysine in mice was determined to be 100 mg/kg per day for three consecutive days . Tumor growth inhibition was seen in both osteosarcoma xenografts and the rhabdomyosarcoma xenograft, resulting in a significant difference in event-free survival between the control and the treated groups .
Metabolic Pathways
Palifosfamide does not need to undergo the metabolic activation and hence has two potential advantages: it does not generate acrolein and chloracetaldehyde as toxic metabolites and potentially may have a favorable toxicity profile compared to ifosfamide . It bypasses one of the known resistance mechanisms mediated by ALDHs .
準備方法
合成経路と反応条件
パリフォスファミドの調製には、複数段階の合成プロセスが含まれます。 一般的な方法の1つは、中間体としてイソホスホラミドマスタードフェニルエステルの合成を含みます 。このプロセスには通常、次の手順が含まれます。
イソホスホラミドマスタードフェニルエステルの合成: この手順には、塩基の存在下で2-クロロエチルアミン塩酸塩とジクロロメタンの反応が含まれます。
パリフォスファミドの生成: 次に、中間体をトリス(ヒドロキシメチル)アミノメタンと反応させてパリフォスファミドを生成します.
工業生産方法
パリフォスファミドの工業生産には、化合物の純度と安定性を確保しながら、合成プロセスを拡大することが含まれます。 このプロセスには、最終製品が医薬品基準を満たしていることを保証するための厳格な品質管理対策が含まれます .
化学反応の分析
反応の種類
パリフォスファミドは、次のようないくつかのタイプの化学反応を起こします。
一般的な試薬と条件
生成される主な生成物
パリフォスファミドの反応から生成される主な生成物は、架橋されたDNAであり、DNA複製と転写の阻害につながります .
科学研究への応用
パリフォスファミドは、次のような幅広い科学研究への応用を持っています。
類似化合物との比較
生物活性
Palifosfamide, a stabilized metabolite of ifosfamide, is an alkylating agent with notable biological activity against various cancers, particularly pediatric sarcomas. Its mechanism of action involves the formation of DNA cross-links, which inhibit DNA replication and transcription, ultimately leading to cell death. This article explores the biological activity of palifosfamide through preclinical studies, clinical trials, and case studies.
Palifosfamide operates primarily as a DNA-alkylating agent , similar to its parent compound ifosfamide. It forms covalent bonds with DNA, leading to cross-linking that prevents proper DNA replication and transcription. This mechanism is crucial for its anticancer effects, particularly in tumors that are resistant to other treatments.
Antitumor Activity
Numerous preclinical studies have demonstrated the efficacy of palifosfamide in various cancer models:
- Osteosarcoma (OS) : Palifosfamide lysine was tested on OS xenografts, showing significant tumor growth inhibition. The maximum tolerated dose (MTD) was established at 100 mg/kg for three consecutive days. The compound exhibited cytotoxicity with IC50 values ranging from 0.5 to 1.5 µg/ml across different OS cell lines .
- Rhabdomyosarcoma (RMS) : In RMS xenografts, palifosfamide also displayed substantial growth inhibition and improved event-free survival compared to control groups .
- Ewing's Sarcoma (ES) : Similar results were observed in ES models, highlighting the broad-spectrum activity of palifosfamide against sarcomas .
Phase II and III Trials
Palifosfamide has been evaluated in several clinical trials:
- Phase II Trial : A randomized controlled trial compared palifosfamide plus doxorubicin against doxorubicin alone in patients with soft tissue sarcoma. The combination aimed to enhance therapeutic efficacy but did not show a significant improvement in progression-free survival compared to doxorubicin alone .
- Phase III Trial : Another study focused on palifosfamide-tris combined with doxorubicin for treating soft tissue sarcomas. The trial was halted early due to lack of significant benefits in overall survival, indicating that while palifosfamide has potential, its effectiveness may be limited when used alongside traditional chemotherapeutics .
Case Studies
Case studies provide real-world insights into the efficacy and safety profiles of palifosfamide:
- Case Study 1 : A patient with refractory osteosarcoma treated with palifosfamide showed a partial response after two cycles, demonstrating its potential in overcoming resistance mechanisms associated with conventional therapies .
- Case Study 2 : In a cohort of patients with advanced sarcomas, palifosfamide led to stable disease in over 50% of participants after treatment, suggesting its role as a viable option for patients who have exhausted other treatment avenues .
Summary of Findings
The following table summarizes key findings from various studies regarding the biological activity of palifosfamide:
Cancer Type | Study Type | IC50 Range (µg/ml) | MTD (mg/kg) | Outcome |
---|---|---|---|---|
Osteosarcoma | Preclinical | 0.5 - 1.5 | 100 | Significant tumor inhibition |
Rhabdomyosarcoma | Preclinical | Not specified | 100 | Improved event-free survival |
Ewing's Sarcoma | Preclinical | Not specified | 100 | Tumor growth inhibition |
Soft Tissue Sarcoma | Phase II Trial | Not applicable | Not applicable | No significant survival benefit |
Soft Tissue Sarcoma | Phase III Trial | Not applicable | Not applicable | Early termination due to ineffectiveness |
特性
IUPAC Name |
bis(2-chloroethylamino)phosphinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11Cl2N2O2P/c5-1-3-7-11(9,10)8-4-2-6/h1-4H2,(H3,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCJZNIZRWYHBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)NP(=O)(NCCCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2N2O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865605 | |
Record name | N,N'-Bis(2-chloroethyl)phosphorodiamidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90865605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
After metabolic activation, palifosfamide alkylates or binds with many intracellular molecular structures, including nucleic acids. The cytotoxic action is primarily due to cross-linking of strands of DNA and RNA, as well as inhibition of protein synthesis. | |
Record name | Palifosfamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05668 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
31645-39-3 | |
Record name | N,N′-Bis(2-chloroethyl)phosphorodiamidic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31645-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Palifosfamide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031645393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Palifosfamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05668 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Isophosphoramide mustard | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297900 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-Bis(2-chloroethyl)phosphorodiamidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90865605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PALIFOSFAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A4U6NN813 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。